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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 4'-Chloro-2,4-dinitrodiphenylamine (CAS No. 1226-23-9). The document collates

available data on its molecular structure, physicochemical characteristics, synthesis, and

spectral properties. Detailed experimental protocols are provided for its synthesis, and key data

is presented in structured tables for ease of reference. This guide is intended to be a valuable

resource for researchers and professionals working with this compound in various scientific and

drug development applications.

Introduction
4'-Chloro-2,4-dinitrodiphenylamine is a substituted diphenylamine derivative. Its structure,

featuring a chlorophenyl group and a dinitrophenyl moiety, suggests its potential utility as an

intermediate in organic synthesis, particularly in the development of dyes, agrochemicals, and

potentially pharmaceutical compounds. The electron-withdrawing nature of the nitro groups
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significantly influences the chemical reactivity of the aromatic rings. This guide aims to

consolidate the known physical and chemical data for this specific compound.

Molecular and Physicochemical Properties
The fundamental molecular and computed physicochemical properties of 4'-Chloro-2,4-

dinitrodiphenylamine are summarized in the tables below. It is important to note that while

computed data is readily available, experimentally determined values for properties such as

melting and boiling points are not consistently reported in the literature for this specific

derivative. Data for the parent compound, 2,4-dinitrodiphenylamine, is often cited and is

included for comparative purposes.

Table 1: General and Molecular Properties[1]

Property Value

Chemical Name N-(4-chlorophenyl)-2,4-dinitroaniline

Synonyms 4'-Chloro-2,4-dinitrodiphenylamine

CAS Number 1226-23-9

Molecular Formula C₁₂H₈ClN₃O₄

Molecular Weight 293.66 g/mol

Canonical SMILES
C1=CC(=CC=C1NC2=C(C=C(C=C2)--INVALID-

LINK--[O-])--INVALID-LINK--[O-])Cl

InChI Key VHZNNEILGNYNNG-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties[1][2]
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Property Value

XLogP3 4.4

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 2

Topological Polar Surface Area 104 Å²

Complexity 363

Table 3: Experimental Physical Properties (Comparative)

Property
4'-Chloro-2,4-
dinitrodiphenylamine

2,4-Dinitrodiphenylamine
(for comparison)

Melting Point Not consistently reported 159-161 °C[3][4]

Boiling Point Not reported
413.8 °C at 760 mmHg

(Predicted)[5]

Solubility Not consistently reported Soluble in acetone (25 mg/mL)

Synthesis
The primary method for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine is through a

nucleophilic aromatic substitution reaction. This involves the reaction of a halo-dinitrobenzene

with p-chloroaniline. The electron-withdrawing nitro groups on the benzene ring facilitate the

displacement of the halogen by the amine.

Experimental Protocol: Synthesis from 1-Chloro-2,4-
dinitrobenzene
This protocol describes the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine from 1-chloro-2,4-

dinitrobenzene and p-chloroaniline.

Materials:
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1-Chloro-2,4-dinitrobenzene

p-Chloroaniline

Ethanol (95%)

Sodium acetate (optional, as a base)

Procedure:

In a round-bottomed flask equipped with a reflux condenser, dissolve 1-chloro-2,4-

dinitrobenzene (1.0 eq) in 95% ethanol.

Add p-chloroaniline (1.1 eq) to the solution. If desired, a mild base such as sodium acetate

can be added to neutralize the HCl formed during the reaction.

Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of

the reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature. The product

may precipitate out of the solution upon cooling.

If precipitation is incomplete, the volume of the solvent can be reduced under reduced

pressure, or the product can be precipitated by the addition of water.

Collect the solid product by suction filtration and wash with cold ethanol or water to remove

any unreacted starting materials and impurities.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol.

Diagram 1: Synthesis Workflow
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Caption: Workflow for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine.

Spectral Properties
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Detailed experimental spectral data for 4'-Chloro-2,4-dinitrodiphenylamine is not readily

available in public databases. However, based on the known spectra of related compounds, the

expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic

region (typically δ 7.0-9.0 ppm) due to the coupling of protons on the two substituted benzene

rings. The electron-withdrawing nitro groups will deshield the protons on the dinitrophenyl ring,

causing them to appear at a lower field (higher ppm) compared to the protons on the

chlorophenyl ring.

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms in

the molecule, assuming no accidental equivalence. The carbons attached to the nitro groups

and the chlorine atom will be significantly shifted downfield. The quaternary carbons (those

without attached protons) will likely show weaker signals.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the functional groups present

in the molecule.

Table 4: Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

N-H Stretch 3300-3500 Secondary amine

Aromatic C-H Stretch 3000-3100

N-O Asymmetric Stretch 1500-1550 Nitro group

N-O Symmetric Stretch 1300-1350 Nitro group

Aromatic C=C Stretch 1450-1600

C-N Stretch 1250-1350 Aryl amine

C-Cl Stretch 600-800
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Chemical Reactivity
The chemical reactivity of 4'-Chloro-2,4-dinitrodiphenylamine is largely dictated by the

presence of the nitro groups and the secondary amine linkage.

Nucleophilic Aromatic Substitution: The dinitrophenyl ring is highly activated towards

nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups. This

makes the remaining hydrogens on this ring potentially susceptible to displacement by

strong nucleophiles under certain conditions.

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various

reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield a triamine derivative, which could

be a precursor for more complex heterocyclic structures.

Reactions at the Amine: The secondary amine proton is weakly acidic and can be

deprotonated by a strong base. The resulting anion is stabilized by the electron-withdrawing

dinitrophenyl group. The nitrogen atom can also participate in further substitution reactions

under appropriate conditions.

Diagram 2: Potential Reactivity Pathways

Potential Reactivity of 4'-Chloro-2,4-dinitrodiphenylamine

4'-Chloro-2,4-dinitrodiphenylamine

Reduction of Nitro Groups
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Caption: Potential chemical reactions of 4'-Chloro-2,4-dinitrodiphenylamine.

Safety and Handling
Detailed toxicological data for 4'-Chloro-2,4-dinitrodiphenylamine is not available. However,

based on its structure, which includes nitroaromatic and chlorinated aromatic moieties, it should

be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in

a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion
4'-Chloro-2,4-dinitrodiphenylamine is a synthetic compound with potential applications in

various fields of chemistry. This guide has summarized the currently available information on its

physical and chemical properties, synthesis, and spectral characteristics. While a detailed

experimental protocol for its synthesis is accessible, there is a notable lack of experimentally

determined physical and spectral data in the public domain. Further experimental

characterization is necessary to fully elucidate the properties of this compound and facilitate its

broader use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physical and chemical properties of 4'-Chloro-2,4-
dinitrodiphenylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185583#physical-and-chemical-properties-of-4-
chloro-2-4-dinitrodiphenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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